![molecular formula C10H10ClN3O B2548366 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 2167887-63-8](/img/structure/B2548366.png)
6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde
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Overview
Description
6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position, an ethyl group at the 1st position, a methyl group at the 3rd position, and a carbaldehyde group at the 5th position. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base such as potassium carbonate.
Formylation: The carbaldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme interactions and biological pathways.
Industry: Utilized in the development of agrochemicals and materials science for creating novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact mechanism can vary based on the context of its application, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the methyl group at the 3rd position.
1-Ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro substituent at the 6th position.
6-Chloro-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the ethyl group at the 1st position.
Uniqueness
6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the specific combination of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
IUPAC Name |
6-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-3-14-10-8(6(2)13-14)4-7(5-15)9(11)12-10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKDRKWUHFYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=N2)Cl)C=O)C(=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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